N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
説明
特性
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O7S/c1-29-16-5-7-17(8-6-16)33(27,28)12-2-3-20(26)23-22-25-24-21(32-22)14-15-4-9-18-19(13-15)31-11-10-30-18/h4-9,13H,2-3,10-12,14H2,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXJALTXDCCSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Dihydrobenzo[b][1,4]dioxin moiety : Known for its diverse biological activities.
- 1,3,4-Oxadiazole ring : Associated with significant bioactivity including anticancer and antimicrobial effects.
- Sulfonamide group : Often enhances pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 366.42 g/mol |
| CAS Number | Not specified in available data |
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit potent anticancer properties. Studies have shown that derivatives of oxadiazole can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.
-
Mechanism of Action :
- The oxadiazole moiety is known to interact with thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibitors of TS can effectively halt the proliferation of cancer cells. For instance, compounds derived from oxadiazole have shown IC50 values ranging from 0.47 to 1.4 µM against TS proteins .
- Case Studies :
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens.
- Antibacterial Effects :
- Mechanism of Action :
Comparative Biological Activity Table
| Activity Type | Activity Level | Target Pathogen/Cancer Type |
|---|---|---|
| Anticancer | High | Various cancer cell lines |
| Antibacterial | Moderate to High | Gram-positive bacteria |
| Antifungal | Moderate | Various fungal strains |
| Antioxidant | Moderate | Cellular oxidative stress models |
類似化合物との比較
The following analysis compares the target compound with structurally or functionally related molecules, focusing on core scaffolds, substituents, and biological activities.
Structural Analogues with 1,3,4-Oxadiazole Cores
Key Findings :
- Unlike biphenyl-substituted oxadiazoles (), the dihydrobenzo[1,4]dioxin group may reduce steric hindrance, favoring interactions with flat enzyme pockets .
Sulfonamide-Containing Analogues
Key Findings :
- Compared to dual sulfonamides (), the single sulfonyl group in the target compound may reduce off-target interactions while retaining efficacy .
Thiadiazole vs. Oxadiazole Derivatives
Key Findings :
- The oxadiazole core in the target compound likely offers superior metabolic stability compared to thiadiazoles (), which are more prone to oxidative degradation .
Butanamide Derivatives with Varied Substituents
Key Findings :
- The dihydrobenzo[1,4]dioxin-methyl group in the target compound provides a balance between lipophilicity and steric bulk, contrasting with the polar trimethoxyphenyl group in , which may limit membrane permeability .
Table 1: Comparative Overview of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
